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Compound of Interest

Compound Name: Lariatin A

Cat. No.: B10815312

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lariatin A analogues, focusing on their
structure-activity relationships (SAR) as potent anti-mycobacterial agents. The data presented
is compiled from key studies investigating the impact of amino acid substitutions on the
biological activity of this unique lasso peptide.

Introduction to Lariatin A

Lariatin A is a ribosomally synthesized and post-translationally modified peptide (RiPP)
characterized by a unique "lasso" structure, where the C-terminal tail is threaded through and
entrapped within an N-terminal macrolactam ring.[1][2][3] This constrained topology confers
remarkable stability against proteases and harsh environmental conditions. Produced by the
Gram-positive bacterium Rhodococcus jostii, Lariatin A exhibits potent and selective activity
against mycobacteria, including the causative agent of tuberculosis, Mycobacterium
tuberculosis.[1][2][4] Understanding the structure-activity relationship of Lariatin A is crucial for
the rational design of novel analogues with enhanced therapeutic potential.

Data Presentation: Comparative Anti-Mycobacterial
Activity

The following tables summarize the anti-mycobacterial activity of Lariatin A, its natural variant
Lariatin B, and a series of synthetic analogues. The primary data for the analogues was
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generated by Inokoshi et al. (2016) through a comprehensive mutational analysis.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Natural Lariatins

Compound Test Organism MIC (pg/mL) Reference
o Mycobacterium
Lariatin A ] 3.13 [4]
smegmatis

Mycobacterium
] 0.39 [4]
tuberculosis H37Rv

o Mycobacterium
Lariatin B _ 6.25 [4]
smegmatis

Table 2: Structure-Activity Relationship of Lariatin A Analogues against Mycobacterium
smegmatis

This table presents semi-quantitative data for key Lariatin A analogues, with activity
determined by the paper disk diffusion method. The data is adapted from the findings of
Inokoshi et al. (2016).[1]
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Analogue . Inhibition Zone Relative Activity
o Role of Residue

(Substitution) (mm) (%)

Wild Type (Lariatin A) - 18.0 100

Ring Residues

Y6A Essential for Activity 0 <10
Y6F Activity Maintained 18.0 100
Y6W Activity Maintained 18.0 100

Tail Residues

G11A Essential for Activity 0 <10
N14A Essential for Activity 0 <10
V15A Enhances Activity 20.0 >120
16A Enhances Activity 20.5 >120
K17A Essential for Activity 0 <10
P18A Enhances Activity 20.0 >120

Note: Relative activity is color-coded in the original publication for easy interpretation: <50%
(yellow), 50-120% (green), >120% (blue).[1]

Key Findings from SAR Studies

The analysis of 36 lariatin variants has revealed several key insights into the structural
requirements for both its biosynthesis and anti-mycobacterial activity:[1]

e Residues Essential for Biosynthesis: Four amino acid residues, Gly1, Arg7, Glu8, and Trp9,
are crucial for the maturation and production of Lariatin A.[1]

» Residues Essential for Anti-Mycobacterial Activity: Tyr6, Glyl1, and Asnl14 are indispensable
for the anti-mycobacterial effects of Lariatin A.[1] The aromaticity at position 6 appears to be
a key feature, as substitutions with other aromatic residues (Phe, Trp) retain activity.[1] Lys17
in the C-terminal tail is also essential for antimicrobial activity.[5]
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» Residues that Enhance Activity: Amino acid substitutions at positions 15, 16, and 18 have
been shown to be critical for enhancing the anti-mycobacterial potency of Lariatin A.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Generation of Lariatin A Analogues

The Lariatin A analogues were generated using a convergent expression system in a larA-
deficient strain of Rhodococcus jostii.[1]

o Construction of the larA Deletion Mutant: The larA gene, which encodes the precursor
peptide of Lariatin A, was disrupted in the genome of Rhodococcus jostii KO1-B0171 via
insertional inactivation. This created a host strain that contains the necessary biosynthetic
machinery (encoded by larB-E) but does not produce the native Lariatin A.[1]

» Site-Directed Mutagenesis: Plasmids carrying the wild-type larA gene were subjected to site-
directed mutagenesis to introduce specific amino acid substitutions.

o Heterologous Expression: The plasmids containing the mutated larA genes were then
transformed into the larA-deficient Rhodococcus jostii host. This allowed for the exclusive
production and secretion of the desired Lariatin A analogue.[1]

 Purification: The expressed Lariatin A analogues were purified from the culture broth using
a series of chromatographic techniques, including HPLC.[1]

Anti-Mycobacterial Activity Assay (Paper Disk Diffusion
Method)

The anti-mycobacterial activity of the Lariatin A analogues against Mycobacterium smegmatis
was evaluated using the paper disk diffusion method.[1]

o Bacterial Culture Preparation: A cell suspension of M. smegmatis was prepared and adjusted
to a concentration of approximately 1.5 x 108 CFU/mL in Middlebrook 7H9 broth
supplemented with 0.05% Tween 80 and 10% ADC enrichment.
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 Inoculation: The bacterial suspension was spread evenly onto Middlebrook 7H9 agar plates.

o Application of Analogues: Sterile paper disks (6 mm in diameter) were impregnated with a
defined amount (e.g., 1 pug) of each Lariatin A analogue.

 Incubation: The paper disks were placed on the surface of the inoculated agar plates, which
were then incubated at 37°C for 48 hours.

o Measurement of Inhibition Zone: The anti-mycobacterial activity was quantified by measuring
the diameter (in mm) of the clear zone of growth inhibition around each paper disk.[1]
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Caption: Experimental workflow for the generation and screening of Lariatin A analogues.

Key Residues in Lariatin A Structure-Activity
Relationship
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Caption: Key amino acid residues of Lariatin A and their roles in biosynthesis and activity.
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Caption: Proposed general mechanism of action for anti-mycobacterial lasso peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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